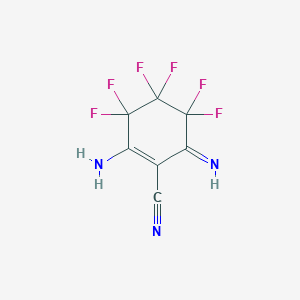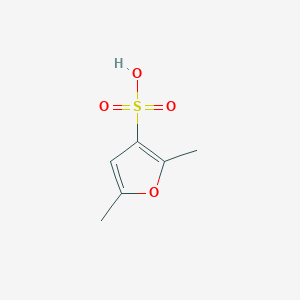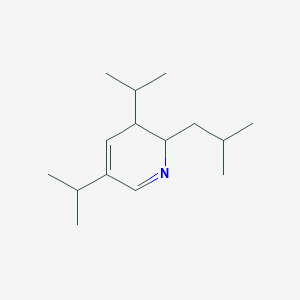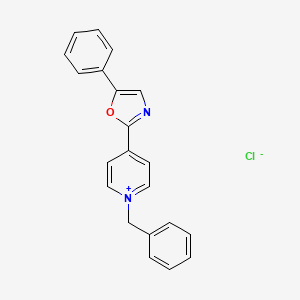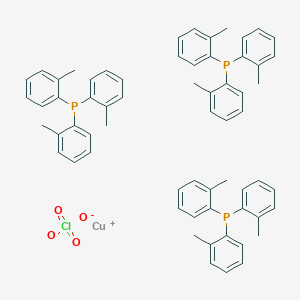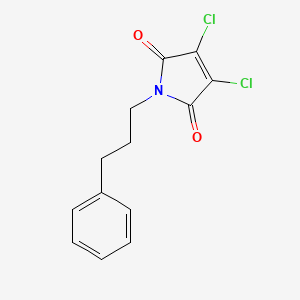
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 3 and 4, and a phenylpropyl group at position 1. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
准备方法
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichloromaleic anhydride with 3-phenylpropylamine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles to form various addition products.
科学研究应用
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: This compound has an ethyl and a methyl group instead of the phenylpropyl group, leading to different chemical and biological properties.
1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-: This compound has a vinyl and a methyl group, which also results in distinct properties compared to the phenylpropyl derivative.
The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(3-phenylpropyl)- lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
属性
CAS 编号 |
92751-36-5 |
|---|---|
分子式 |
C13H11Cl2NO2 |
分子量 |
284.13 g/mol |
IUPAC 名称 |
3,4-dichloro-1-(3-phenylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c14-10-11(15)13(18)16(12(10)17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI 键 |
OZYHPZMQTNHZNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCN2C(=O)C(=C(C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
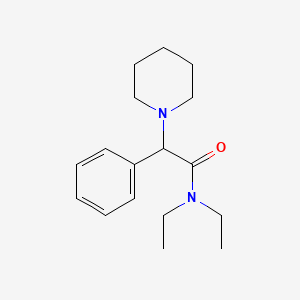
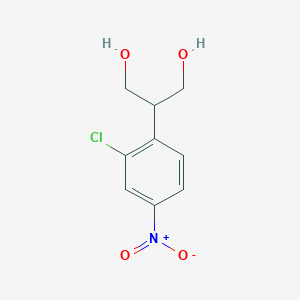

![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)
